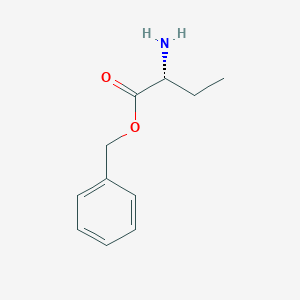

(R)-2-amino-butyric acid benzyl ester

説明

特性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC名 |

benzyl (2R)-2-aminobutanoate |

InChI |

InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1 |

InChIキー |

CDENZIFHXOBSOW-SNVBAGLBSA-N |

異性体SMILES |

CC[C@H](C(=O)OCC1=CC=CC=C1)N |

正規SMILES |

CCC(C(=O)OCC1=CC=CC=C1)N |

製品の起源 |

United States |

準備方法

Acylase-Mediated Hydrolysis of N-Benzoyl-2-Aminobutyric Acid

The enzymatic resolution of racemic N-benzoyl-2-aminobutyric acid using L-acylase is a widely cited method for obtaining (S)-2-aminobutyric acid, with the (R)-enantiomer retained as the unhydrolyzed N-benzoyl derivative. Key parameters include:

Reaction Conditions

-

Substrate Concentration : 100–500 g/L of racemic N-benzoyl-2-aminobutyric acid.

-

Enzyme Loading : 238,500 units of L-acylase per 364.5 g substrate.

Workflow

-

Hydrolysis of the (S)-enantiomer yields (S)-2-aminobutyric acid, leaving (R)-N-benzoyl-2-aminobutyric acid in the organic phase.

-

Acidification of the aqueous phase to pH 3.0 precipitates (S)-2-aminobutyric acid hydrochloride (23 g yield from 364.5 g substrate).

-

The residual (R)-N-benzoyl-2-aminobutyric acid is extracted with ethyl acetate and subjected to racemization (discussed in Section 3).

Tartaric Acid Resolution of 2-Amino Butyramide

An alternative resolution method involves L-(+)-tartaric acid to isolate (S)-2-amino butyramide from its racemic mixture. While this approach primarily targets the (S)-enantiomer, the (R)-enantiomer can be recycled via racemization.

Key Steps

-

Stoichiometry : 0.25–1.0 molar equivalents of L-(+)-tartaric acid relative to racemic 2-amino butyramide.

-

Crystallization : Conducted at 25–60°C for optimal salt precipitation.

Chemical Synthesis and Esterification

Direct Esterification of (R)-2-Aminobutyric Acid

The benzyl ester of (R)-2-aminobutyric acid is typically synthesized via esterification under acidic or basic conditions.

Acid-Catalyzed Esterification

-

Reagents : Benzyl alcohol, concentrated sulfuric acid, or p-toluenesulfonic acid.

-

Conditions : Reflux in toluene or dichloromethane for 12–24 hours.

-

Yield : ~70–85% (estimated from analogous esterifications in).

Base-Mediated Alkylation

-

Temperature : 60–80°C for 6–12 hours.

-

Protection : Amino group protected as Boc or benzoyl prior to esterification.

Racemization of Unwanted Enantiomers

Base-Catalyzed Racemization

(R)-N-benzoyl-2-aminobutyric acid is racemized using alkali metal hydroxides (e.g., NaOH or KOH) at elevated temperatures.

Optimized Parameters

Example Protocol

-

Substrate : 100 g (R)-N-benzoyl-2-aminobutyric acid.

-

Conditions : 10% NaOH, 100°C, 24 hours.

-

Outcome : >95% racemization to (±)-N-benzoyl-2-aminobutyric acid.

Analytical Validation

Chiral HPLC Analysis

Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., Chiralpak AD-H).

Typical Conditions

-

Column : Chiralpak AD-H (250 × 4.6 mm).

-

Mobile Phase : Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.

Data Table 1: Enantiomeric Excess of (R)-2-Amino-Butyric Acid Benzyl Ester

Industrial-Scale Considerations

化学反応の分析

科学研究への応用

(R)-2-アミノ酪酸ベンジルエステルは、科学研究においていくつかの応用があります。

有機合成: 医薬品や天然物など、より複雑な分子の合成における中間体として役立ちます。

医薬品: この化合物は、プロドラッグの開発に用いることができ、エステル基は体内において加水分解されて活性薬物を放出します。

材料科学: 特定の特性を持つポリマーやその他の材料の調製に用いることができます。

科学的研究の応用

®-2-amino-butyric acid benzyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Pharmaceuticals: The compound can be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.

Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

作用機序

類似化合物の比較

類似化合物

(S)-2-アミノ酪酸ベンジルエステル: (R)-2-アミノ酪酸ベンジルエステルのエナンチオマーで、化学的性質は似ていますが、生物活性は異なります。

(R)-2-アミノ酪酸メチルエステル: ベンジル基の代わりにメチル基を持つ類似のエステルです。

(R)-2-アミノ酪酸エチルエステル: エチル基を持つ別の類似のエステルです。

独自性

(R)-2-アミノ酪酸ベンジルエステルは、その特定の立体化学とベンジル基の存在によって独自性を持っています。ベンジル基は、その反応性と生物学的標的との相互作用に影響を与える可能性があります。ベンジル基は、より小さなアルキルエステルと比較して、安定性と親油性を高めることもできます。

類似化合物との比較

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Ester Group Impact : Benzyl esters (e.g., target compound) exhibit greater stability under acidic conditions compared to methyl esters, which hydrolyze readily in alkaline environments. tert-Butoxy esters (e.g., ) provide steric hindrance, delaying unwanted reactions during synthesis.

- Amino Group Position: α-Amino esters (e.g., ) are more prone to racemization than β-amino derivatives like the target compound, making the latter preferable in enantioselective syntheses .

Physicochemical Properties

Stability and Reactivity:

- pH Sensitivity : Benzyl ester bonds in the target compound are stable under acidic conditions (pH 4–6) but cleave under alkaline treatment (e.g., NaOH), releasing the free carboxylic acid . This contrasts with methyl esters, which hydrolyze even in mild bases.

- Hydrogenolysis: The benzyl group can be selectively removed via catalytic hydrogenation, a feature absent in tert-butyl or methyl esters .

Solubility:

- The hydrochloride salt of methyl-substituted analogs (e.g., ) increases aqueous solubility, whereas the neutral benzyl ester form of the target compound is more lipid-soluble, favoring blood-brain barrier penetration .

Research Challenges and Opportunities

- Synthesis Limitations : Abu-containing compounds like the target lack robust predictive tools for NRPS engineering, necessitating experimental optimization .

- pH-Dependent Reactivity: Acidic conditions favor benzyl ester bond formation (e.g., in DHPGAC complexes), but neutral pH promotes competing reactions with amino groups in proteins, reducing yield .

生物活性

(R)-2-amino-butyric acid benzyl ester is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 193.23 g/mol

This compound features a benzyl group attached to the carboxylic acid of the amino acid, which may influence its solubility and biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating infections.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be further explored for development into antimicrobial therapies.

2. Neurological Effects

The compound has been studied for its effects on neurotransmitter systems. Specifically, it has been shown to modulate N-methyl-D-aspartate receptors (NMDARs), which are critical in synaptic plasticity and memory function. A study reported that derivatives similar to this compound enhanced NMDAR activity, indicating potential applications in cognitive enhancement or neuroprotection.

3. Antifouling Properties

Recent investigations into the compound's structure revealed significant antifouling activity. A series of benzyl esters were tested for their ability to inhibit the settlement of marine organisms, with this compound showing promising results.

| Compound | EC (μg/mL) | LC (μg/mL) |

|---|---|---|

| This compound | 1.13 | >10 |

These results indicate that this compound could be useful in marine coatings to prevent biofouling.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Its interaction with neurotransmitter receptors can lead to enhanced synaptic transmission and neuroprotection.

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Antifouling Mechanism : The structural properties allow it to interfere with the adhesion processes of marine organisms.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 32 μg/mL. This study underscores its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of the compound revealed that it could reduce oxidative stress in neuronal cell cultures exposed to harmful agents. The study found that pre-treatment with this compound significantly decreased cell death rates compared to untreated controls, suggesting its potential role in neurodegenerative disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。